molecular formula C10H15Cl2NO B13458736 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride

2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride

Cat. No.: B13458736
M. Wt: 236.13 g/mol
InChI Key: FFDQYTKQVFWKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride is a substituted phenoxyethylamine derivative with the molecular formula C₁₀H₁₅Cl₂NO (free base: C₁₀H₁₄ClNO) and a molecular weight of 237.14 g/mol (calculated). The compound features a 4-chloro-2,6-dimethylphenyl group linked via an oxygen atom to an ethylamine backbone, which is protonated as a hydrochloride salt.

Properties

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.13 g/mol

IUPAC Name

2-(4-chloro-2,6-dimethylphenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C10H14ClNO.ClH/c1-7-5-9(11)6-8(2)10(7)13-4-3-12;/h5-6H,3-4,12H2,1-2H3;1H

InChI Key

FFDQYTKQVFWKTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCN)C)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,6-dimethylphenol and 2-chloroethanamine.

    Ether Formation: The phenol is reacted with 2-chloroethanamine in the presence of a base, such as sodium hydroxide, to form the ether linkage.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of the corresponding dechlorinated amine.

    Substitution: Formation of substituted phenoxyethanamines.

Scientific Research Applications

2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride with key analogs, highlighting differences in substituents, linker type, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Linker Type
2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine HCl C₁₀H₁₅Cl₂NO 237.14 4-Cl, 2,6-CH₃ Phenoxyethylamine
2C-C HCl (4-Chloro-2,5-dimethoxyphenethylamine HCl) C₁₀H₁₅ClNO₂ 232.69 4-Cl, 2,5-OCH₃ Phenethylamine
2-(3,5-Dichlorophenoxy)ethan-1-amine HCl C₈H₁₀Cl₃NO 242.53 3,5-Cl Phenoxyethylamine
25C-NBOMe HCl C₁₇H₂₀ClNO₃ 321.80 4-Cl, 2,5-OCH₃, N-methoxybenzyl Phenethylamine

Key Observations :

  • Methyl groups at positions 2 and 6 (target compound) increase steric bulk and lipophilicity, which may improve metabolic stability but reduce solubility compared to methoxy-substituted analogs like 2C-C HCl .
  • Linker Type: The phenoxyethylamine linker (target compound) introduces an oxygen atom, increasing polarity and reducing blood-brain barrier penetration relative to direct phenethylamine linkers (e.g., 2C-C HCl) .
  • Molecular Weight :
    • The target compound (237.14 g/mol) is lighter than the NBOMe derivative 25C-NBOMe HCl (321.80 g/mol), which includes a bulky N-methoxybenzyl group critical for high receptor potency .

Biological Activity

2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride is a phenoxyalkylamine compound with significant potential in medicinal chemistry. Its chemical structure includes a phenoxy group substituted with chlorine and methyl groups, linked to an ethanamine moiety. This compound is known for its diverse biological activities, particularly in the realms of neuropharmacology and pain management.

  • Molecular Formula : C10H12ClN·HCl
  • Molecular Weight : 203.67 g/mol
  • Solubility : Enhanced solubility in water due to the hydrochloride form, facilitating various biological assays.

Research indicates that compounds similar to 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride exhibit significant interactions with neurotransmitter systems. The primary mechanisms of action appear to involve:

  • Sigma Receptor Modulation : Interaction with sigma receptors, which are implicated in pain modulation and neuroprotection.
  • Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, influencing various biochemical pathways.

Anticonvulsant Effects

Studies have shown that phenoxyalkylamines can modulate seizure thresholds. For instance, derivatives of this compound have been evaluated for their anticonvulsant properties, demonstrating efficacy in animal models of epilepsy.

Analgesic Properties

The analgesic effects are attributed to the compound's ability to interact with pain perception pathways. The modulation of neurotransmitters involved in pain signaling contributes to its potential as a therapeutic agent for pain management.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the efficacy and mechanisms of 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityModel UsedKey Findings
AnticonvulsantRat modelSignificant reduction in seizure frequency
AnalgesicMouse modelDecreased pain response in formalin test
NeuroprotectiveIn vitroIncreased cell viability in neuronal cultures

Synthesis and Derivatives

The synthesis typically involves multi-step reactions starting from 4-chloro-2,6-dimethylphenol. Variations in the synthetic pathway can yield different derivatives with potentially enhanced biological activities.

Table 2: Comparison of Structural Analogues

Compound NameStructure FeatureActivity Level
2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochlorideBase compoundHigh
4-(Chloro)-N,N-dimethylbenzamideMethyl substitutionModerate
3-(Chloro)-phenyl-N-methylamineAltered phenyl groupLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.